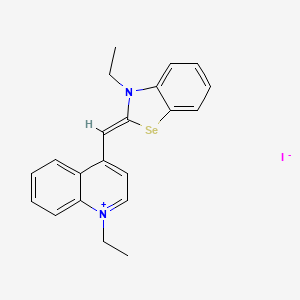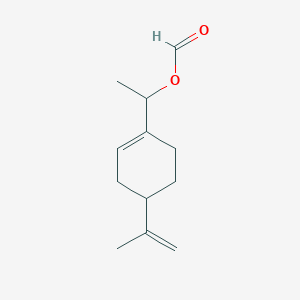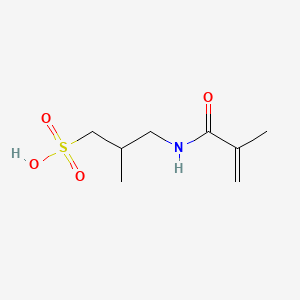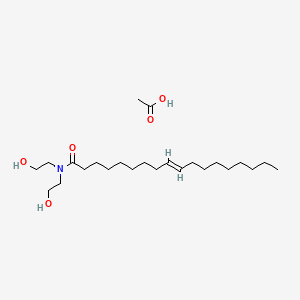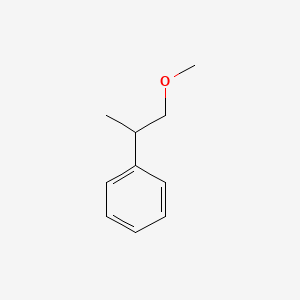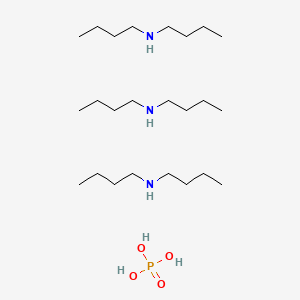
4-((2-Aminophenyl)methyl)-2-isopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Aminophenyl)methyl)-2-isopropylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of two amino groups attached to a benzene ring, with one of the amino groups being part of a methyl group The isopropyl group attached to the benzene ring further adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminophenyl)methyl)-2-isopropylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylaniline with 2-nitrobenzyl chloride under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The reduction step is often carried out using catalytic hydrogenation, which is efficient and scalable.
化学反応の分析
Types of Reactions
4-((2-Aminophenyl)methyl)-2-isopropylaniline undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
科学的研究の応用
4-((2-Aminophenyl)methyl)-2-isopropylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-((2-Aminophenyl)methyl)-2-isopropylaniline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Aminobenzylamine: Similar structure but lacks the isopropyl group.
4-Isopropylaniline: Similar structure but lacks the additional amino group.
2-Nitrobenzylamine: Similar structure but contains a nitro group instead of an amino group.
Uniqueness
4-((2-Aminophenyl)methyl)-2-isopropylaniline is unique due to the presence of both an isopropyl group and two amino groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
93778-10-0 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
4-[(2-aminophenyl)methyl]-2-propan-2-ylaniline |
InChI |
InChI=1S/C16H20N2/c1-11(2)14-10-12(7-8-16(14)18)9-13-5-3-4-6-15(13)17/h3-8,10-11H,9,17-18H2,1-2H3 |
InChIキー |
QGUUNOJHENWOKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)CC2=CC=CC=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



